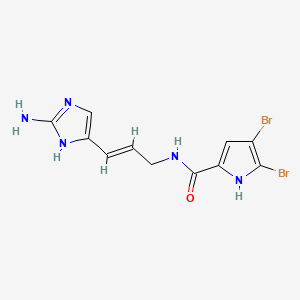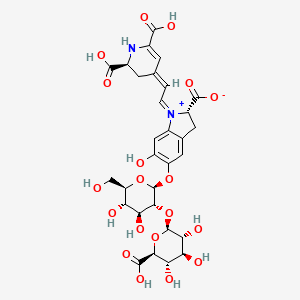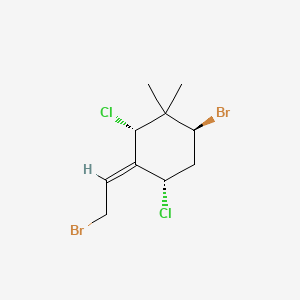
Ochtodene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ochtodene is a halogenated monoterpenoid compound primarily isolated from the tropical red alga Ochtodes secundiramea. It is known for its role in chemical defense mechanisms in marine environments, particularly as a feeding deterrent against herbivorous fishes and amphipods . The compound has a molecular formula of C10H14Br2Cl2 and is characterized by its unique structure, which includes bromine and chlorine atoms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ochtodene is typically isolated from the red alga Ochtodes secundiramea. The isolation process involves the extraction of the alga’s biomass using solvents, followed by purification through high-performance liquid chromatography (HPLC) . The biomass can be processed using various methods, including maceration, lyophilization in liquid nitrogen, or drying in an oven at 50°C . The chemical profiles of the extracts can vary depending on the preparation method used, but the major compound identified remains consistent .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through natural extraction from marine algae. advancements in synthetic biology and marine biotechnology may pave the way for more efficient production methods in the future.
Análisis De Reacciones Químicas
Types of Reactions
Ochtodene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different halogenated derivatives.
Substitution: The bromine and chlorine atoms in this compound can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions include various halogenated monoterpenoids, which can exhibit different biological activities .
Aplicaciones Científicas De Investigación
Ochtodene has several scientific research applications, including:
Chemistry: Used as a model compound to study halogenated monoterpenoids and their chemical properties.
Industry: Explored for its potential use in agriculture to control fungal contamination in crops.
Mecanismo De Acción
Ochtodene exerts its effects primarily through its halogenated structure, which makes it an effective feeding deterrent. The compound interacts with the sensory receptors of herbivorous fishes and amphipods, reducing their feeding activity . The exact molecular targets and pathways involved in this mechanism are still under investigation.
Comparación Con Compuestos Similares
Ochtodene is similar to other halogenated monoterpenoids such as chondrocole A and apakathis compound A and B. it is unique in its specific combination of bromine and chlorine atoms, which contribute to its distinct biological activities . Unlike chondrocole A, this compound has been shown to be a more effective feeding deterrent .
List of Similar Compounds
- Chondrocole A
- Apakathis compound A
- Apakathis compound B
Propiedades
Número CAS |
67237-02-9 |
|---|---|
Fórmula molecular |
C10H14Br2Cl2 |
Peso molecular |
364.93 g/mol |
Nombre IUPAC |
(2S,3E,4S,6S)-6-bromo-3-(2-bromoethylidene)-2,4-dichloro-1,1-dimethylcyclohexane |
InChI |
InChI=1S/C10H14Br2Cl2/c1-10(2)8(12)5-7(13)6(3-4-11)9(10)14/h3,7-9H,4-5H2,1-2H3/b6-3+/t7-,8-,9-/m0/s1 |
Clave InChI |
WBDRSOKGNBUNSZ-AFEQIJMISA-N |
SMILES |
CC1(C(CC(C(=CCBr)C1Cl)Cl)Br)C |
SMILES isomérico |
CC1([C@H](C[C@@H](/C(=C\CBr)/[C@@H]1Cl)Cl)Br)C |
SMILES canónico |
CC1(C(CC(C(=CCBr)C1Cl)Cl)Br)C |
Sinónimos |
ochtodene |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


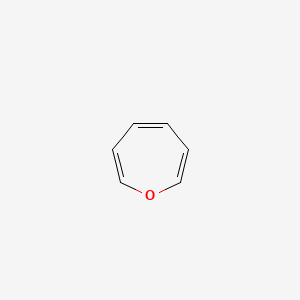
![ethyl 2-chloro-5-[5-[(E)-(5-cyano-4-methyl-2,6-dioxopyridin-3-ylidene)methyl]furan-2-yl]benzoate](/img/structure/B1234785.png)

![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2-(1-methyl-3-indolyl)-2-oxoacetamide](/img/structure/B1234787.png)
![5-[(3-Formyl-2-hydroxy-4-methoxy-6-methylphenyl)-oxomethoxy]-2-hydroxy-3,6-dimethylbenzoic acid](/img/structure/B1234788.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(4-ethoxyphenyl)-N'-{(E)-[4-(propan-2-yloxy)phenyl]methylidene}-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B1234793.png)
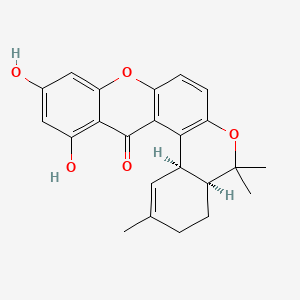
![1-[4-[[(2S,4S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyl-2-oxanyl]oxy]-2-oxanyl]oxy]-2,6-dihydroxyphenyl]-3-(3-hydroxy-4-methoxyphenyl)-1-propanone](/img/structure/B1234797.png)

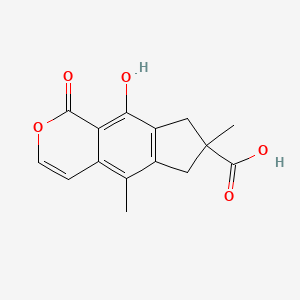
![2-Butenoic acid, 2-[(acetyloxy)methyl]-derivati](/img/structure/B1234802.png)
